3-acetamido-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
3-acetamido-N-phenyl-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Scientific Research Applications
3-acetamido-N-phenyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular processes and structures.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells . This suggests that 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide may interact with its targets to induce similar changes.
Biochemical Pathways
These could potentially include pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .
Result of Action
Based on the known activities of benzofuran compounds, it can be inferred that this compound may have effects such as inhibiting cell growth, combating oxidative stress, and inhibiting viral or bacterial growth .
Preparation Methods
The synthesis of 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide typically involves several steps. One common synthetic route includes the following steps :
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-acetamido-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzofuran ring or the phenyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
3-acetamido-N-phenyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative used in photochemotherapy.
Angelicin: Used for its anti-inflammatory and anti-cancer properties.
Properties
IUPAC Name |
3-acetamido-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)18-15-13-9-5-6-10-14(13)22-16(15)17(21)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYGNCVVPRLNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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